"Ethyl 2-(3-amino-4-hydroxyphenyl)acetate" chemical properties
"Ethyl 2-(3-amino-4-hydroxyphenyl)acetate" chemical properties
Technical Whitepaper: Ethyl 2-(3-amino-4-hydroxyphenyl)acetate
Chemical Identity & Core Profile
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IUPAC Name: Ethyl 2-(3-amino-4-hydroxyphenyl)acetate
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CAS Registry Number: 86818-19-1
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Molecular Formula: C₁₀H₁₃NO₃
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Molecular Weight: 195.22 g/mol
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SMILES: CCOC(=O)CC1=CC(=C(C=C1)O)N
PART 1: EXECUTIVE SUMMARY
Ethyl 2-(3-amino-4-hydroxyphenyl)acetate represents a high-value "privileged scaffold" in medicinal chemistry, particularly within the development of peptidomimetics and small-molecule ligands for G-protein coupled receptors (GPCRs). Its structural duality—featuring an oxidation-sensitive o-aminophenol moiety and a versatile ester handle—makes it a critical intermediate for synthesizing benzoxazolones, heterocycles, and tyrosine kinase inhibitors.
This guide provides a rigorous technical analysis of its physicochemical behavior, optimized synthetic pathways (focusing on chemoselective reduction), and stability protocols essential for maintaining high-purity standards in drug development workflows.
PART 2: SYNTHETIC PATHWAYS & MANUFACTURING
The synthesis of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate is dominated by the reduction of its nitro-precursor. While catalytic hydrogenation is common, the Fe/NH₄Cl (Bechamp-type) reduction is preferred in process chemistry for its chemoselectivity—avoiding ester hydrolysis and minimizing over-reduction byproducts.
Optimized Protocol: Chemoselective Nitro Reduction
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Precursor: Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate (CAS: 1813-94-1).[1][2]
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Reagents: Iron powder (3.0 equiv), Ammonium Chloride (5.0 equiv), Ethanol/Water (3:1 v/v).
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Mechanism: Electron transfer from Fe(0) surface to the nitro group, mediated by the acidic ammonium buffer.
Step-by-Step Methodology:
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Activation: Charge a reactor with Iron powder and NH₄Cl in Ethanol/Water (3:1). Heat to 60°C for 30 mins to activate the iron surface (etching oxide layers).
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Addition: Add Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate portion-wise to the refluxing suspension. Critical: Control addition rate to manage the exotherm.
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Reaction: Reflux (approx. 78°C) for 2–4 hours. Monitor by TLC (EtOAc:Hexane 1:1) or HPLC. The yellow nitro-compound spot will disappear, replaced by a fluorescent/darker amine spot.
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Work-up: Filter the hot mixture through a Celite pad to remove iron oxides (sludge). Wash the cake with hot ethanol.
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Isolation: Concentrate the filtrate under reduced pressure. Extract the residue with Ethyl Acetate.[3][4][5] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
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Purification: Recrystallization from Ethanol/Hexane or column chromatography if high purity (>99%) is required for GMP standards.
Caption: Chemoselective reduction pathway via Fe/NH₄Cl, highlighting critical process controls to prevent hydrolysis and oxidation.
PART 3: PHYSICOCHEMICAL PROFILE & STABILITY
The o-aminophenol motif renders this molecule highly susceptible to oxidative degradation (forming quinone imines), necessitating strict handling protocols.
Table 1: Physicochemical Properties
| Property | Value / Description | Experimental Note |
| Appearance | Off-white to brownish crystalline solid | Darkens rapidly upon air exposure. |
| Melting Point | 85–89 °C (Lit.) | Sharp mp indicates high purity; broad range suggests oxidation. |
| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility; dissolves in dilute acid (protonation). |
| pKa (Phenol) | ~10.2 (Predicted) | Higher than phenol due to electron-donating amine. |
| pKa (Aniline) | ~4.5 (Predicted) | Typical for aniline derivatives. |
| Stability | High Oxidation Risk | Store under Argon/Nitrogen at -20°C. |
Stability Protocol (Self-Validating System)
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Storage: Store in amber vials with a septum, purged with Argon.
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Solvent Choice: Avoid protic solvents for long-term storage. DMSO-d6 solutions for NMR should be prepared immediately before acquisition to prevent "browning" (formation of polymeric oxidation products).
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Indicator: A color shift from off-white to dark brown/black indicates >5% degradation.
PART 4: REACTIVITY & FUNCTIONAL GROUP ANALYSIS
This molecule is a "tri-functional" scaffold. The interplay between the amine, phenol, and ester groups allows for diverse synthetic applications but requires careful protecting group strategies.
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Cyclization (Benzoxazolones): Reaction with phosgene or carbonyldiimidazole (CDI) yields 2-benzoxazolone derivatives, a core pharmacophore in muscle relaxants (e.g., Chlorzoxazone analogs).
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N-Alkylation/Acylation: The amine is the most nucleophilic site. Selective acylation at the nitrogen (over oxygen) can be achieved at controlled pH or using mild bases (NaHCO₃).
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Ester Hydrolysis: Under basic conditions (LiOH/THF), the ethyl ester hydrolyzes to the free acid. Caution: The free amino acid is zwitterionic and difficult to extract from aqueous media.
Caption: Divergent reactivity profile showing synthetic utility (blue/grey) and degradation risks (red).
PART 5: ANALYTICAL CHARACTERIZATION
Validating the identity of CAS 86818-19-1 requires distinguishing it from its isomers (e.g., the alpha-amino ester).
¹H NMR Interpretation (300 MHz, DMSO-d₆):
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δ 1.18 (t, 3H): Methyl group of the ethyl ester (-OCH2CH3).
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δ 3.45 (s, 2H): Benzylic methylene (Ar-CH2-CO). Diagnostic peak: A singlet confirms the acetate chain is intact and not alkylated at the alpha position.
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δ 4.08 (q, 2H): Methylene of the ethyl ester (-OCH2CH3).
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δ 4.60 (br s, 2H): Amino protons (-NH2). Exchangeable with D₂O.
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δ 6.35 – 6.60 (m, 3H): Aromatic protons. The 1,2,4-substitution pattern (3-amino-4-hydroxy) typically shows a doublet (d) for H-5, a doublet of doublets (dd) for H-6, and a doublet (d) for H-2 (ortho to the acetate).
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δ 8.80 (br s, 1H): Phenolic hydroxyl (-OH).
Mass Spectrometry (ESI+):
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[M+H]⁺: 196.1 m/z.
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Fragmentation: Loss of ethanol (-46) is a common fragmentation pathway in MS/MS.
PART 6: REFERENCES
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Xiao, Z.-P., et al. (2010). "Ethyl 2-(3-amino-4-hydroxyphenyl)acetate." Acta Crystallographica Section E, 66(12), o3069.
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Sigma-Aldrich. (n.d.). "Ethyl (3-amino-4-hydroxyphenyl)acetate Product Detail." Sigma-Aldrich Catalog.
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ChemicalBook. (2023). "Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate Properties and Synthesis."
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Chaudhari, D. M., et al. (2025).[6] "Characterization of Potential Eluxadoline Impurities: Identification and Synthetic Approach." Journal of Chemical Health Risks.
Sources
- 1. atlantic-chemicals.com [atlantic-chemicals.com]
- 2. Ethyl 2-(4-Fluorophenyl)-2-oxoacetate - Amerigo Scientific [amerigoscientific.com]
- 3. jocpr.com [jocpr.com]
- 4. US4329497A - Method for the production of 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. jchr.org [jchr.org]
